![molecular formula C16H22N4O6 B14592266 Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate CAS No. 61448-28-0](/img/structure/B14592266.png)
Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group attached to a nonanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable nonanoate ester under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazinylidene group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of dinitrophenyl oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazinylidene derivatives.
Applications De Recherche Scientifique
Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes and signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]octanoate
- Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]decanoate
- Ethyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate
Uniqueness
Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate is unique due to its specific hydrazinylidene group and nonanoate ester structure, which confer distinct reactivity and properties compared to similar compounds
Propriétés
Numéro CAS |
61448-28-0 |
|---|---|
Formule moléculaire |
C16H22N4O6 |
Poids moléculaire |
366.37 g/mol |
Nom IUPAC |
methyl 8-[(2,4-dinitrophenyl)hydrazinylidene]nonanoate |
InChI |
InChI=1S/C16H22N4O6/c1-12(7-5-3-4-6-8-16(21)26-2)17-18-14-10-9-13(19(22)23)11-15(14)20(24)25/h9-11,18H,3-8H2,1-2H3 |
Clé InChI |
RSUSOQOGEVPDFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


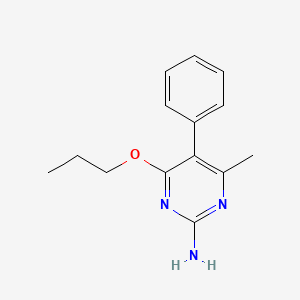
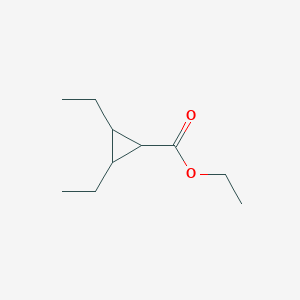

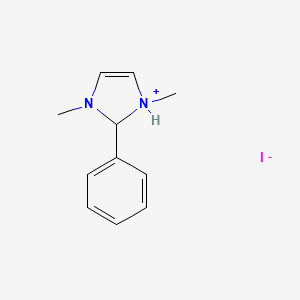

![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
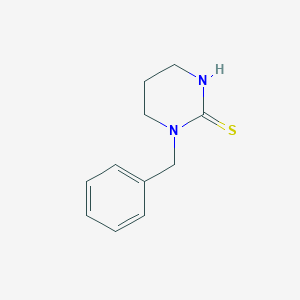

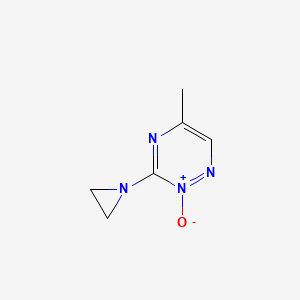
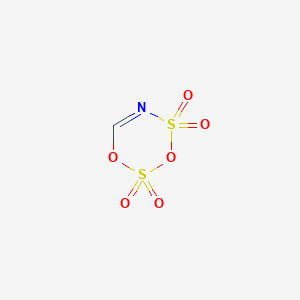

![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)
